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2-(2-Bromophenyl)ethenesulfonyl chloride

Cat. No.: B11723792
M. Wt: 281.55 g/mol
InChI Key: NUGLZZVAFCEKFJ-UHFFFAOYSA-N
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Description

Significance of α,β-Unsaturated Sulfonyl Halides in Modern Synthetic Chemistry

α,β-Unsaturated sulfonyl halides are powerful building blocks in modern synthetic chemistry due to their dual reactive nature. researchgate.net The electron-deficient double bond makes them excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide array of nucleophiles. Furthermore, the sulfonyl halide group is a highly reactive electrophilic center, susceptible to nucleophilic substitution. This combination allows for the sequential introduction of different functionalities, making them valuable linchpins in the construction of complex molecular architectures. magtech.com.cn These compounds serve as precursors to vinyl sulfones, which are recognized for their significant biological activities and applications in medicinal chemistry and drug design. researchgate.net

Structural Framework and Synthetic Utility of the Ethenesulfonyl Chloride Moiety

The ethenesulfonyl chloride moiety, CH₂=CHSO₂Cl, is the parent structure of this class of compounds. Its synthetic utility is primarily derived from two key reaction types:

Michael Additions: As a potent Michael acceptor, ethenesulfonyl chloride and its derivatives react with various nucleophiles, including amines, thiols, and carbanions. This allows for the straightforward introduction of a 2-(chlorosulfonyl)ethyl group into a target molecule, which can be further functionalized.

Nucleophilic Substitution: The sulfonyl chloride group (SO₂Cl) is an excellent leaving group, facilitating reactions with nucleophiles such as alcohols and amines to form sulfonate esters and sulfonamides, respectively. wikipedia.org This reaction is fundamental to the synthesis of a wide range of sulfonamide-based drugs and other functional materials.

The combination of these reactive sites makes the ethenesulfonyl chloride framework a valuable C2 building block for creating diverse molecular structures, including various heterocyclic systems. The reactivity of this moiety is summarized in the table below.

Table 1: Key Transformations of the Ethenesulfonyl Chloride Moiety
Reaction TypeReactantProduct ClassSignificance
Michael AdditionNucleophiles (e.g., Amines, Thiols)β-Substituted Ethanesulfonyl ChloridesIntroduces a functionalized ethylsulfonyl chain.
Nucleophilic SubstitutionAmines, AlcoholsVinyl Sulfonamides, Vinyl Sulfonate EstersForms stable sulfonamide and sulfonate linkages.
Diels-Alder CycloadditionDienesCyclohexene Sulfonyl ChloridesConstructs six-membered rings with a sulfonyl group.

Scope and Academic Research Trajectories for 2-(2-Bromophenyl)ethenesulfonyl chloride

While the parent ethenesulfonyl chloride and its fluoride (B91410) analogue have been subjects of considerable study, specific academic research detailing the synthesis and reactivity of This compound is not widely documented in publicly available literature. However, its structure suggests several potential and compelling research trajectories based on the established chemistry of its constituent parts.

The synthesis of aromatic vinyl sulfonyl chlorides has been achieved through methods such as the reaction of vinyl compounds with sulfuryl chloride, often in a solvent like dimethylformamide. rsc.org It is plausible that a similar strategy could be adapted for the synthesis of the target compound.

The prospective research utility of this compound lies in its capacity as a trifunctional reagent. It combines the established reactivity of the ethenesulfonyl chloride moiety with the synthetic versatility of an aryl bromide.

Potential Research Applications:

Orthogonal Functionalization: The different reactive sites could be addressed sequentially. For instance, a nucleophile could first react with the sulfonyl chloride group, followed by a Michael addition to the vinyl system, and finally, the aryl bromide could be used in a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig coupling). This would allow for the rapid assembly of complex, highly substituted molecules from a single starting material.

Synthesis of Novel Heterocycles: Intramolecular reactions could be envisioned where a substituent, installed via reaction at the sulfonyl chloride or through Michael addition, subsequently reacts with the bromo-phenyl group to form novel fused heterocyclic systems.

Development of Covalent Inhibitors and Probes: The vinyl sulfone group is a known pharmacophore that can act as a covalent inhibitor, particularly for cysteine proteases. The 2-bromophenyl substituent could serve as a handle for further modification or to enhance binding affinity and selectivity for specific biological targets.

The exploration of this compound's synthesis and reactivity could therefore open new avenues in medicinal chemistry, materials science, and synthetic methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2S B11723792 2-(2-Bromophenyl)ethenesulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)ethenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLZZVAFCEKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Bromophenyl Ethenesulfonyl Chloride and Analogous Compounds

Direct Halosulfonylation Approaches

Direct halosulfonylation methods aim to introduce the sulfonyl chloride group directly onto a pre-existing vinylarene framework in a single transformative step. These approaches are often favored for their atom economy and procedural simplicity.

Chlorosulfonylation of Substituted Styrene (B11656) Precursors Utilizing Sulfuryl Chloride

One of the most direct conceptual routes to ethenesulfonyl chlorides involves the reaction of a substituted styrene with a suitable sulfonating agent. The reaction of organometallic reagents derived from vinyl halides with sulfuryl chloride (SO₂Cl₂) presents a plausible, though challenging, direct pathway. For instance, a vinyl Grignard reagent, prepared from 2-bromostyrene, could theoretically react with sulfuryl chloride to yield the desired 2-(2-Bromophenyl)ethenesulfonyl chloride.

The formation of aryl Grignard reagents and their subsequent reaction with sulfuryl chloride to produce arenesulfonyl chlorides is a known transformation. rsc.org Extending this logic to vinyl Grignard reagents is a key area of exploration. google.com The primary challenge lies in the stability of the vinyl Grignard reagent and controlling the reactivity of sulfuryl chloride to prevent unwanted side reactions, such as addition across the double bond or polymerization.

Table 1: Proposed Direct Chlorosulfonylation via Grignard Reagents

Starting MaterialReagent 1Reagent 2Proposed ProductKey Challenge
2-BromostyreneMagnesium (Mg)Sulfuryl chloride (SO₂Cl₂)This compoundStability and chemoselectivity
StyreneMagnesium (Mg)Sulfuryl chloride (SO₂Cl₂)Ethenesulfonyl chlorideCompeting reactions
4-ChlorostyreneMagnesium (Mg)Sulfuryl chloride (SO₂Cl₂)2-(4-Chlorophenyl)ethenesulfonyl chlorideGrignard formation

Exploration of Direct Chlorosulfonylation on Brominated Aryl Ethenes

Direct chlorosulfonylation can also be explored through radical or photocatalytic pathways. Modern synthetic methods have demonstrated the ability to generate sulfonyl radicals from sulfonyl chlorides, which can then add across alkenes. researchgate.net A reverse approach, where a vinyl radical adds to a sulfur dioxide surrogate, is conceptually feasible. Photocatalytic methods, which operate under mild conditions, could offer a way to directly chlorosulfonate a brominated aryl ethene like 2-bromostyrene. These reactions often require a specific photocatalyst and a source of the SO₂Cl radical, potentially generated in situ. This area remains a frontier in synthetic methodology, promising a direct and potentially more functional-group-tolerant route to the target compounds. rsc.org

Indirect Synthetic Routes from Precursor Compounds

Indirect routes involve the sequential construction of the target molecule, often starting from simpler precursors. These multi-step pathways can offer greater control over stereochemistry and regiochemistry and may be more amenable to a wider range of substrates.

Transformations of Sulfonic Acids and Their Salts for Sulfonyl Chloride Formation

A well-established and reliable method for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. This two-step approach first requires the synthesis of 2-(2-bromophenyl)ethenesulfonic acid. The subsequent conversion to the sulfonyl chloride can be achieved using a variety of standard chlorinating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and chlorosulfonic acid (ClSO₃H). orgsyn.orggoogle.com The choice of reagent can depend on the scale of the reaction and the functional groups present in the substrate. For instance, reactions utilizing thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), are common at the laboratory scale. google.com

Table 2: Common Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Reflux, often with cat. DMFGaseous byproducts (SO₂, HCl) are easily removedCan be harsh for sensitive substrates
Phosphorus Pentachloride (PCl₅)Room temp. or gentle heatingEffective for a wide range of sulfonic acidsSolid byproduct (POCl₃) requires separation
Chlorosulfonic Acid (ClSO₃H)Often used for in-situ formation from arenesPotent reagent, can effect sulfonation and chlorinationHighly corrosive and reactive

Dehydrohalogenation Strategies Applied to Haloethanesulfonyl Chlorides

An alternative indirect strategy involves the creation of a saturated haloethanesulfonyl chloride intermediate, followed by an elimination reaction to form the vinyl double bond. wikipedia.org This pathway begins with the addition of a halosulfonylating agent across the double bond of 2-bromostyrene. This would yield a 2-halo-2-(2-bromophenyl)ethanesulfonyl chloride intermediate.

The subsequent dehydrohalogenation is typically accomplished by treatment with a non-nucleophilic base. rit.edu Triethylamine (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU) are commonly employed for this purpose. The success of this strategy hinges on the regioselective addition in the first step and the efficiency of the elimination reaction without promoting side reactions of the sulfonyl chloride group. The precursor for this reaction, 2-chloroethanesulfonyl chloride, is a known compound, lending viability to this approach. wikipedia.orgsigmaaldrich.com

Table 3: Dehydrohalogenation Route to Ethenesulfonyl Chlorides

PrecursorBaseProduct
2-Chloro-2-(2-bromophenyl)ethanesulfonyl chlorideTriethylamine (Et₃N)This compound
2-Chloroethanesulfonyl chloride1,8-Diazabicycloundec-7-ene (DBU)Ethenesulfonyl chloride

Interconversion Methods from Related Ethenesulfonyl Halides (e.g., Fluorides)

The synthesis and use of ethenesulfonyl fluorides have gained significant attention, particularly in the context of SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. researchgate.netnih.gov Ethenesulfonyl fluoride (ESF) itself is a commercially available reagent that can be functionalized, for example, via Heck-Matsuda reactions to produce β-arylethenesulfonyl fluorides. nih.govsigmaaldrich.com

This opens an indirect pathway where 2-(2-Bromophenyl)ethenesulfonyl fluoride is first synthesized. Subsequently, a halide exchange reaction can be performed to convert the more stable sulfonyl fluoride into the more reactive sulfonyl chloride. While the conversion of sulfonyl chlorides to fluorides is common, the reverse reaction is less so but can be achieved under specific conditions, for instance, by reacting with a chloride source. This method allows access to the target molecule by leveraging the unique reactivity and stability of the sulfonyl fluoride intermediate.

Transition Metal-Catalyzed Syntheses

Modern synthetic strategies increasingly rely on transition metal catalysis to achieve high yields and selectivities in the formation of carbon-carbon and carbon-sulfur bonds. The following sections detail key processes in the synthesis of β-arylethenesulfonyl halides and their fluoride analogs.

Heck–Matsuda Processes for β-Arylethenesulfonyl Halides

The Heck-Matsuda reaction has emerged as a powerful tool for the synthesis of β-arylethenesulfonyl fluorides. This palladium-catalyzed process involves the arylation of an olefin with an arenediazonium salt. Unlike traditional Heck reactions that often utilize aryl halides, the Heck-Matsuda variant can proceed without the need for phosphine (B1218219) ligands and under aerobic conditions, simplifying the experimental setup. researchgate.net

A notable application of this reaction is the β-arylation of ethenesulfonyl fluoride (ESF) using stable arenediazonium tetrafluoroborates. researchgate.netnih.govresearchgate.net The reaction is typically catalyzed by palladium(II) acetate (B1210297) and proceeds efficiently at room temperature. researchgate.netresearchgate.net A key advantage of this method is its excellent stereoselectivity, exclusively affording the E-isomer of the β-arylethenesulfonyl fluoride product. researchgate.net The yields for this transformation are generally good, ranging from 43% to 97%. nih.govresearchgate.net

The reaction demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arenediazonium salt. This versatility allows for the synthesis of a wide array of β-arylethenesulfonyl fluorides that were previously difficult to access.

Table 1: Examples of β-Arylethenesulfonyl Fluorides Synthesized via the Heck-Matsuda Process

Aryl Diazonium Salt Precursor Product Yield (%)
Benzenediazonium tetrafluoroborate (E)-2-Phenylethenesulfonyl fluoride 97
4-Methylbenzenediazonium tetrafluoroborate (E)-2-(p-Tolyl)ethenesulfonyl fluoride 95
4-Methoxybenzenediazonium tetrafluoroborate (E)-2-(4-Methoxyphenyl)ethenesulfonyl fluoride 88
4-Chlorobenzenediazonium tetrafluoroborate (E)-2-(4-Chlorophenyl)ethenesulfonyl fluoride 92

This table is a representative compilation based on findings from the cited literature.

Rhodium-Catalyzed Oxidative Coupling Reactions in Arylethenesulfonyl Fluoride Synthesis

Rhodium(III)-catalyzed oxidative coupling presents another effective strategy for the synthesis of 2-arylethenesulfonyl fluorides. This method utilizes a C-H bond activation approach, coupling substrates like N-methoxybenzamides with ethenesulfonyl fluoride (ESF). organic-chemistry.org The reaction is characterized by its high efficiency, proceeding in moderate to excellent yields. organic-chemistry.orgcapes.gov.br

A significant feature of this rhodium-catalyzed process is its remarkable selectivity. It exhibits exclusive E-stereoselectivity for the vinyl sulfonyl fluoride product and monoselective ortho-activation of the sp² C-H bonds on the phenyl ring of the N-methoxybenzamide. organic-chemistry.orgcapes.gov.br This directed C-H activation circumvents the need for pre-functionalized starting materials such as boronic acids or halides. capes.gov.br

The catalytic system often involves a rhodium complex such as Cp*Rh(MeCN)₃₂. capes.gov.br This methodology expands the toolkit for creating diverse sulfonyl fluoride scaffolds, which are valuable in areas like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. organic-chemistry.orgcapes.gov.br

Copper-Catalyzed Addition Reactions for Alkenyl Sulfonyl Fluoride Formation

Copper-catalyzed reactions provide a versatile platform for the synthesis of functionalized alkenyl sulfonyl fluorides. One such approach involves the addition of sulfonyl chlorides to alkynes, which can be controlled to achieve specific stereochemical outcomes. For instance, the copper-catalyzed addition of benzenesulfonyl chloride to phenylacetylene (B144264) can be directed to yield either the cis or trans addition product by modifying the reaction conditions. nih.gov

Another innovative copper-catalyzed method is the Meerwein-type bromoarylation of alkenes. nih.gov This process allows for the synthesis of α-bromo arylethyl sulfonyl fluorides and β-arylethenesulfonyl fluorides. Furthermore, a copper-catalyzed addition of both a chlorine atom and a SO₂OCF₂H group to alkenes has been developed. This leads to an unusual reactivity pathway where the SO₂ moiety is more electrophilic, enabling a novel synthetic route to well-functionalized alkenyl sulfonyl fluorides.

Copper catalysis is also employed in the conjugate addition of various nucleophiles to ethenesulfonyl fluoride (ESF). For example, a CuO-promoted hydrocarboxylation of ESF with carboxylic acids has been developed to produce molecules containing both an ester group and an aliphatic sulfonyl fluoride moiety.

Stereoselective Synthesis of Ethenesulfonyl Chloride Derivatives

The stereoselective synthesis of ethenesulfonyl chloride derivatives is crucial for accessing specific isomers with desired reactivity and biological activity. Transition metal catalysis plays a key role in controlling the stereochemical outcome of these syntheses.

For example, the copper-catalyzed addition of sulfonyl chlorides to terminal alkynes can be tuned to produce (Z)-β-chlorovinyl sulfones with high selectivity. The choice of catalyst and additives is critical in directing the reaction towards the desired isomer.

In contrast, nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has been shown to produce (E)-vinyl sulfones. This method is applicable to a variety of unactivated alkenes and styrenes.

The stereochemical course of these reactions is often influenced by the reaction mechanism. For instance, in the copper-catalyzed addition to alkynes, a free-radical chain reaction is proposed where the copper catalyst acts as a chlorine atom transfer agent. The polarity of the solvent can also play a role in determining the stereochemical outcome, with low polarity solvents favoring cis addition and highly polar solvents promoting trans addition.

While many of the recent advances have focused on sulfonyl fluorides due to their unique reactivity in SuFEx chemistry, these stereoselective principles can often be adapted for the synthesis of the corresponding ethenesulfonyl chloride derivatives.

Elucidation of Reactivity Patterns and Chemical Transformations of 2 2 Bromophenyl Ethenesulfonyl Chloride

Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is an electrophilic functional group that readily reacts with nucleophiles. This reactivity is central to the chemical transformations of 2-(2-Bromophenyl)ethenesulfonyl chloride. The sulfur atom is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack.

Nucleophilic Substitution Reactions with Diverse Heteroatom Nucleophiles

Nucleophilic substitution at the sulfonyl sulfur is a characteristic reaction of sulfonyl chlorides. A wide array of heteroatom nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds, can displace the chloride ion to form a new bond with the sulfur atom.

Formation of Sulfonamides via Reaction with Amines

The reaction of sulfonyl chlorides with primary or secondary amines is a well-established and efficient method for the synthesis of sulfonamides. This reaction, often referred to as sulfonylation, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. While specific studies detailing the reaction of this compound with a diverse range of amines are not extensively documented in publicly available literature, the general mechanism is expected to follow a nucleophilic substitution pathway. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, yielding the corresponding N-substituted 2-(2-bromophenyl)ethenesulfonamide.

The reactivity of the amine is influenced by its steric hindrance and basicity. Primary amines generally react readily, while more hindered secondary amines may require more forcing conditions.

Table 1: Representative Amines for Sulfonamide Formation

Amine Type Example Potential Product
Primary Aliphatic Ethylamine N-Ethyl-2-(2-bromophenyl)ethenesulfonamide
Primary Aromatic Aniline N-Phenyl-2-(2-bromophenyl)ethenesulfonamide
Secondary Aliphatic Diethylamine N,N-Diethyl-2-(2-bromophenyl)ethenesulfonamide

This table is illustrative of the expected products based on the general reactivity of sulfonyl chlorides, as specific experimental data for this compound was not found.

Synthesis of Sulfonate Esters and Sulfonothioates

In a similar fashion to amines, alcohols and thiols can act as nucleophiles, attacking the sulfonyl chloride moiety to produce sulfonate esters and sulfonothioates, respectively. The reaction with alcohols or phenols, often carried out in the presence of a base like pyridine, yields the corresponding sulfonate esters. These esters are valuable in their own right and as intermediates in organic synthesis.

Table 2: Potential Synthesis of Sulfonate Esters and Sulfonothioates

Nucleophile Example Potential Product
Alcohol Methanol Methyl 2-(2-bromophenyl)ethenesulfonate
Phenol Phenol Phenyl 2-(2-bromophenyl)ethenesulfonate
Thiol Ethanethiol S-Ethyl 2-(2-bromophenyl)ethenesulfonothioate

This table illustrates potential products based on established reactivity patterns for sulfonyl chlorides. Specific documented examples for this compound are lacking.

Investigation of Reactivity with Hydroxyl and Thiol Derivatives

The reactivity of this compound with hydroxyl and thiol derivatives is governed by the nucleophilicity of the oxygen or sulfur atom. Generally, thiols are more nucleophilic than their corresponding alcohols, which would suggest a faster reaction rate for the formation of sulfonothioates compared to sulfonate esters under similar conditions.

The presence of the vinyl group and the bromophenyl substituent in the molecule could potentially influence the reactivity of the sulfonyl chloride group through electronic and steric effects, but specific comparative studies have not been found. The reaction with water, a simple hydroxyl derivative, leads to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

Intramolecular Cyclization Reactions Leading to Sulfur-Containing Heterocycles

The structure of this compound, featuring a vinylsulfonyl group attached to a substituted phenyl ring, presents the possibility for intramolecular cyclization reactions under appropriate conditions, leading to the formation of various sulfur-containing heterocyclic systems.

Synthesis of δ-Sultones (Dihydro-1,2-oxathiine Dioxides)

δ-Sultones are six-membered cyclic sulfonate esters. The synthesis of a δ-sultone from this compound would conceptually involve an intramolecular reaction. However, the direct intramolecular cyclization of this compound itself to a δ-sultone is not a commonly reported or mechanistically straightforward transformation. The formation of such a structure would likely require prior modification of the molecule to introduce a suitably positioned nucleophile, such as a hydroxyl group, that could then undergo an intramolecular nucleophilic attack on the sulfonyl moiety. A comprehensive search of scientific databases did not yield specific examples of this transformation starting from this compound.

Formation of Sulfocoumarins and Related Fused Systems

The synthesis of sulfocoumarins, which are sulfur analogs of coumarins, and other related fused systems from precursors like this compound is a significant transformation. This process typically involves an intramolecular cyclization, often catalyzed by a transition metal. In a related synthesis, sulfocoumarins have been prepared by reacting 2-bromobenzenesulfonyl chloride with phenols, followed by a palladium-catalyzed cyclization. nih.gov

For this compound, a plausible pathway to a sulfocoumarin-like fused system would involve an intramolecular Heck-type reaction. Under the influence of a palladium catalyst, the palladium would oxidatively add to the carbon-bromine bond. The resulting organopalladium species could then undergo an intramolecular insertion reaction with the adjacent ethene double bond. Subsequent reductive elimination would lead to the formation of a six-membered fused ring, creating a benzoxathiine dioxide derivative, a core structure of sulfocoumarins. The reaction conditions for such intramolecular cyclizations are crucial and typically involve a palladium source like palladium(II) acetate (B1210297), a suitable phosphine (B1218219) ligand, and a base.

These fused heterocyclic systems are of interest in medicinal chemistry. For instance, sulfocoumarins have been investigated as inhibitors of carbonic anhydrase isoforms. nih.gov

Reactions Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a key functional handle for a variety of carbon-carbon bond-forming reactions, particularly those catalyzed by palladium.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Stille, Sonogashira) at the Bromine Center

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and have become indispensable in modern organic synthesis. jocpr.com The aryl bromide functionality in this compound makes it an excellent substrate for several of these transformations. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This method is widely used for the synthesis of biaryl compounds due to the mild reaction conditions and the commercial availability and stability of many boronic acids. tcichemicals.com The reaction of this compound with an arylboronic acid would yield a 2-(biphenyl)ethenesulfonyl chloride derivative.

Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the tolerance of organostannanes to a wide variety of functional groups. libretexts.org However, a significant drawback is the toxicity of the tin reagents. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organostannane, and reductive elimination to give the coupled product. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orgnih.gov Coupling this compound with a terminal alkyne would introduce an alkynyl substituent at the 2-position of the phenyl ring.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemKey Features
Suzuki-MiyauraOrganoboron (e.g., Ar-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)Mild conditions, non-toxic boron reagents, wide functional group tolerance. libretexts.orgtcichemicals.com
StilleOrganostannane (e.g., Ar-SnBu₃)Pd(0) catalyst (e.g., Pd(PPh₃)₄)High functional group tolerance, stable reagents. wikipedia.orglibretexts.org Main drawback is the toxicity of tin compounds. organic-chemistry.org
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)Mild conditions, direct formation of C(sp²)-C(sp) bonds. wikipedia.orgnih.gov

Influence of Ortho-Bromine Substitution on Aromatic Functionalization

The presence of the bromine atom at the ortho position to the ethenesulfonyl group has a significant impact on further functionalization of the aromatic ring. This influence is twofold, stemming from both electronic and steric effects.

Electronically, bromine is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution. It acts as an ortho-, para-director. However, in the context of deprotonative metalation, bromine can exhibit a long-range acidifying effect and can act as an ortho-directing group itself. nih.govresearchgate.net This can be exploited to introduce other substituents specifically at the position adjacent to the bromine.

Sterically, the bulky bromine atom can hinder access to the adjacent position (the 3-position of the phenyl ring). This steric hindrance can affect the regioselectivity of reactions, favoring substitution at the less hindered positions of the ring. For instance, in electrophilic aromatic substitution reactions, while bromine directs to the ortho and para positions, the steric bulk might lead to a preference for substitution at the para position (relative to the bromine) over the sterically congested ortho position. rsc.org

Transformations of the Ethene Moiety

The carbon-carbon double bond in the ethene bridge is activated by the strongly electron-withdrawing sulfonyl chloride group, making it susceptible to a variety of addition reactions.

Electrophilic and Nucleophilic Addition Reactions to the Carbon-Carbon Double Bond

Electrophilic Addition: In a typical electrophilic addition to an alkene, the double bond acts as a nucleophile. savemyexams.com However, the electron-withdrawing nature of the -SO₂Cl group deactivates the double bond towards electrophilic attack. Despite this, reactions with strong electrophiles are still possible. The addition would follow Markovnikov's rule, with the electrophile adding to the carbon atom further from the sulfonyl chloride group (the β-carbon) to form a more stable carbocation intermediate, which is then attacked by the nucleophile. For example, addition of HBr would likely place the bromine on the β-carbon and the hydrogen on the α-carbon. csbsju.edu

Nucleophilic Addition (Michael Addition): The electron-deficient nature of the double bond makes it an excellent Michael acceptor, readily undergoing conjugate or 1,4-nucleophilic addition. libretexts.orglibretexts.org A wide range of nucleophiles, such as amines, thiols, and carbanions, can add to the double bond. The nucleophile attacks the β-carbon, and the resulting enolate intermediate is then protonated on the α-carbon. This reaction is a powerful method for forming new carbon-nucleophile bonds at the β-position relative to the sulfonyl group.

Table 2: Addition Reactions to the Activated Ethene Moiety
Reaction TypeReagentDescriptionPredicted Regioselectivity
Electrophilic AdditionStrong Electrophiles (e.g., HBr, Br₂)The double bond is deactivated but can react with potent electrophiles. savemyexams.com The reaction proceeds via a carbocation intermediate. scribd.comElectrophile adds to the β-carbon (further from -SO₂Cl group).
Nucleophilic AdditionNucleophiles (e.g., R₂NH, RSH, Grignard reagents)The electron-withdrawing -SO₂Cl group makes the double bond a good Michael acceptor. masterorganicchemistry.comNucleophile adds to the β-carbon.

1,3-Dipolar Cycloaddition Reactions with Activated Ethenesulfonate (B8298466) Analogues

The activated double bond of this compound and its derivatives (e.g., ethenesulfonates) can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. organic-chemistry.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings in a highly stereospecific and regioselective manner. wikipedia.org

In this reaction, a 1,3-dipole (a molecule with a delocalized four-π-electron system across three atoms) reacts with the ethenesulfonate (the dipolarophile) in a concerted, pericyclic process to form a five-membered ring. organic-chemistry.org Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. mdpi.comnih.gov The electron-withdrawing nature of the sulfonyl group enhances the reactivity of the alkene as a dipolarophile. For example, reaction with an organic azide (B81097) would lead to the formation of a triazoline ring, which can subsequently be converted to other useful heterocyclic systems. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.org

Radical Fluorosulfonylation Reactions of Unactivated Olefins (Relevance to Ethenesulfonyl Halides)

Radical fluorosulfonylation has recently emerged as a significant strategy for synthesizing sulfonyl fluorides, compounds of high interest in drug discovery and chemical biology. nih.govresearchgate.netnih.gov This methodology provides a powerful means to access both alkenyl and aliphatic sulfonyl fluorides from readily available unactivated olefins and alkynes. nih.govthieme-connect.de The relevance of these reactions to ethenesulfonyl halides, such as this compound, lies in the fundamental reactivity of the vinylsulfonyl halide moiety toward radical addition.

The core of this transformation involves the generation of a fluorosulfonyl radical (•SO₂F), which then adds across the carbon-carbon double bond of an olefin. thieme-connect.de This addition creates a key radical intermediate that can undergo further transformations to yield the final product. thieme-connect.de Various methods have been developed to generate the •SO₂F radical, often employing bench-stable precursors under mild conditions.

One prominent approach utilizes 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts as effective, redox-active radical precursors under photoredox conditions. researchgate.netnih.gov This system has enabled the first radical hydro-fluorosulfonylation of unactivated alkenes, providing a facile route to aliphatic sulfonyl fluorides. nih.gov The process is compatible with a wide range of functional groups and can be applied to complex molecules, including natural products and peptides. nih.gov

Another strategy employs fluorosulfonyl chloride (FSO₂Cl) in conjunction with an iridium complex as a photosensitizer. thieme-connect.de In this mechanism, electron transfer from the excited iridium catalyst to FSO₂Cl generates the •SO₂F radical. thieme-connect.de This radical adds to the olefin to form a carbon-centered radical intermediate, which can then react with another molecule of FSO₂Cl to propagate a radical chain, ultimately yielding an alkenylsulfonyl fluoride (B91410) after elimination of HCl. thieme-connect.de

The scope of radical fluorosulfonylation is broad, encompassing aryl and alkyl olefins, as well as both terminal and internal alkenes. thieme-connect.de This represents a significant advantage over other methods, such as Heck-type cross-couplings with ethenesulfonyl fluoride (ESF), which are generally limited to producing β-monosubstituted products. thieme-connect.de The radical pathway allows for the synthesis of multi-substituted alkenylsulfonyl fluorides. thieme-connect.de

The research findings below illustrate the scope of the radical fluorosulfonylation of various unactivated olefins.

Table 1. Radical Hydro-Fluorosulfonylation of Unactivated Alkenes with FABI salts nih.gov
EntryAlkene SubstrateProductYield (%)
1Styrene (B11656)2-Phenylethane-1-sulfonyl fluoride85
24-Methylstyrene2-(p-Tolyl)ethane-1-sulfonyl fluoride82
34-Methoxystyrene2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride75
41-OcteneOctane-2-sulfonyl fluoride68
5CyclohexeneCyclohexanesulfonyl fluoride71
Table 2. Radical Fluorosulfonylation of Olefins with FSO₂Cl thieme-connect.de
EntryOlefin SubstrateProductYield (%)
1Styrene(E)-2-Phenylethenesulfonyl fluoride78
24-Chlorostyrene(E)-2-(4-Chlorophenyl)ethenesulfonyl fluoride72
3α-Methylstyrene2-Phenylprop-1-ene-1-sulfonyl fluoride65
41,1-Diphenylethene2,2-Diphenylethenesulfonyl fluoride88
5CyclohexeneCyclohex-1-ene-1-sulfonyl fluoride56

For a compound like this compound, these findings are highly relevant. The ethenesulfonyl group (–CH=CHSO₂Cl) is an activated system, susceptible to radical addition across its double bond, analogous to the unactivated olefins studied. While the reactions described focus on generating sulfonyl fluorides, the underlying principle of radical addition to the C=C bond is transferable to ethenesulfonyl chlorides. A sulfonyl radical could theoretically add to the double bond of this compound, leading to more complex functionalized sulfonyl chloride structures. The high reactivity of ethenesulfonyl fluoride as a Michael acceptor has been noted, and this electrophilicity, shared by the chloride analogue, complements its potential reactivity in radical pathways. researchgate.net

Mechanistic Investigations of Reactions Involving 2 2 Bromophenyl Ethenesulfonyl Chloride

Proposed Reaction Mechanisms for Key Functional Group Interconversions

The reactivity of 2-(2-Bromophenyl)ethenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group and the potential for reactions involving the carbon-carbon double bond. Key functional group interconversions likely proceed through several established mechanistic pathways.

Nucleophilic Substitution at the Sulfonyl Group: The most common reactions of sulfonyl chlorides involve nucleophilic attack at the sulfur atom, leading to the displacement of the chloride ion. These reactions can proceed through two primary mechanisms:

Sₙ2-like Mechanism: A concerted, one-step process where the nucleophile attacks the sulfur atom simultaneously with the departure of the chloride leaving group. This pathway involves a trigonal bipyramidal transition state. For many arenesulfonyl chlorides, a synchronous Sₙ2 mechanism is favored. mdpi.com

Addition-Elimination Mechanism: A stepwise process involving the initial formation of a pentacoordinate, hypervalent sulfur intermediate (a sulfurane). This intermediate then expels the chloride ion to form the final product. While less common for chlorides, this pathway is often considered, particularly with more nucleophilic species or when the Sₙ2 pathway is sterically hindered.

The preference for one mechanism over the other is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the aromatic ring and the vinyl group.

Reactions at the Ethenyl Moiety: The carbon-carbon double bond in this compound is activated by the electron-withdrawing sulfonyl chloride group, making it susceptible to nucleophilic conjugate addition (a Michael-type reaction). This reaction would proceed via the attack of a nucleophile on the β-carbon of the double bond, leading to the formation of a resonance-stabilized carbanion intermediate, which is subsequently protonated.

Role of Catalysts and Reagents in Directing Reaction Pathways and Selectivity

Catalysts and reagents play a pivotal role in controlling the outcome and selectivity of reactions involving sulfonyl chlorides.

Catalysis in Nucleophilic Substitution: In nucleophilic substitution reactions, Lewis acids can be employed to activate the sulfonyl chloride group by coordinating to one of the oxygen atoms, thereby increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack. Basic catalysts, such as tertiary amines (e.g., triethylamine) or pyridine, are commonly used to scavenge the HCl produced during the reaction, driving the equilibrium towards the products.

Directing Electrophilic Additions: While the double bond is electron-deficient, electrophilic addition reactions are less common but can be induced under specific conditions. The regioselectivity of such additions would be influenced by the electronic effects of both the bromophenyl and the sulfonyl chloride groups.

Transition Metal Catalysis: The presence of the aryl bromide functionality opens the door to a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). In these reactions, a palladium or copper catalyst would typically insert into the carbon-bromine bond, initiating a catalytic cycle that allows for the formation of new carbon-carbon or carbon-heteroatom bonds. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity, and for ensuring that the sulfonyl chloride group remains intact if desired.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging due to their transient nature. However, a combination of experimental and computational techniques can provide valuable insights.

Spectroscopic Techniques: For certain reactions, low-temperature spectroscopic methods, such as nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy, may allow for the detection of relatively stable intermediates. For instance, in some addition-elimination reactions of related acyl chlorides, tetrahedral intermediates have been detected. rsc.org Rapid-flow techniques can also be used to study the kinetics of short-lived species. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for mapping reaction pathways. mdpi.com These calculations can be used to determine the geometries and energies of reactants, products, transition states, and potential intermediates. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. For arenesulfonyl chlorides, DFT studies have been instrumental in distinguishing between Sₙ2 and addition-elimination mechanisms. mdpi.com

Applications of Isotopic Labeling and Kinetic Studies for Mechanistic Elucidation

Isotopic labeling and kinetic studies are classical methods for probing reaction mechanisms.

Isotopic Labeling: By selectively replacing an atom in the this compound molecule with one of its isotopes (e.g., ¹⁸O in the sulfonyl group, ¹³C in the vinyl group, or ³⁷Cl), the fate of that atom can be traced throughout the reaction. For example, the position of an ¹⁸O label in the products of a hydrolysis reaction can help to distinguish between a mechanism involving nucleophilic attack at sulfur versus one involving the formation of a sulfonyl cation.

Kinetic Studies: Measuring the rate of a reaction and how it is affected by changes in the concentration of reactants, catalysts, and solvent provides crucial information about the rate-determining step and the composition of the transition state. The Grunwald-Winstein equation is often applied to solvolysis reactions of sulfonyl chlorides to assess the sensitivity of the reaction rate to solvent nucleophilicity and ionizing power, which helps to infer the degree of Sₙ1 versus Sₙ2 character. beilstein-journals.org

Kinetic Isotope Effect (KIE): Measuring the change in reaction rate upon isotopic substitution at a particular position can reveal whether a bond to that atom is being broken in the rate-determining step. For instance, a primary kinetic isotope effect would be expected for the C-H bond at the vinyl position if its cleavage is involved in the slowest step of a reaction. Secondary kinetic isotope effects in the solvolysis of related arenesulfonyl chlorides have also been investigated to probe the nature of the transition state. mdpi.com

While specific experimental data for this compound is limited in the available literature, the application of these well-established mechanistic investigation techniques would be essential to fully characterize its chemical behavior.

Structural Characterization and Structure Reactivity Relationships of 2 2 Bromophenyl Ethenesulfonyl Chloride and Its Derivatives

X-ray Crystallographic Analysis of Ethenesulfonyl Halide Analogs

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding their physical and chemical properties. X-ray crystallography provides an unparalleled level of detail in this regard, offering insights into the intramolecular geometry and the intermolecular forces that govern the packing of molecules in a crystal lattice. For 2-(2-Bromophenyl)ethenesulfonyl chloride and its derivatives, X-ray crystallographic studies of analogous compounds are invaluable for characterizing their structural features.

Analysis of Intramolecular Bond Lengths, Angles, and Torsional Conformations

X-ray diffraction analysis of ethenesulfonyl halide analogs reveals key details about their molecular geometry. For instance, the crystal structure of (E)-1-fluoro-4-(2-(phenylsulfonyl)vinyl)benzene, a compound with a similar ethenesulfonyl core, provides a useful reference for understanding the bond lengths and angles within this functional group researchgate.net. The geometry around the sulfur atom in sulfonyl groups is typically tetrahedral nih.govnih.gov.

In a representative aryl vinyl sulfone, the C=C double bond of the vinyl group maintains its planarity, and the bond lengths are consistent with those of a typical double bond. The bond angles around the sulfur atom deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric and electronic influences of the attached groups.

To illustrate typical bond lengths and angles in a related structure, the following table presents data from the crystallographic analysis of (Z)-1-bromo-1-nitro-2-phenylethene, a substituted bromostyrene derivative. While not an ethenesulfonyl halide, it provides context for the geometry of a substituted vinylphenyl system.

Interactive Table 1: Selected Bond Lengths and Angles for (Z)-1-bromo-1-nitro-2-phenylethene

Bond/AngleValue
C1=C21.332(5) Å
C1-Br11.866(3) Å
C2-C31.459(4) Å
Br1-C1-C2128.1(3) °
N1-C1-C2118.7(3) °
C1-C2-C3124.5(3) °

Elucidation of Intermolecular Interactions in the Solid State (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is directed by a variety of non-covalent interactions. In derivatives of this compound, several types of intermolecular forces are expected to play a significant role.

Halogen Bonding: The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. Studies have shown that bromine atoms can participate in halogen bonds, such as Br···O and Br···N interactions, which can significantly influence crystal packing. In some cases, Br···Br interactions are also observed, where the distance between the bromine atoms is shorter than the sum of their van der Waals radii.

Hydrogen Bonding: Although this compound itself does not have strong hydrogen bond donors, its derivatives can participate in hydrogen bonding. Weak C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon interacts with an oxygen atom of the sulfonyl group on a neighboring molecule, are common in the crystal structures of sulfonyl-containing compounds researchgate.net. These interactions, while weak, can collectively contribute to the stability of the crystal lattice.

π-π Stacking: The aromatic phenyl ring in the molecule allows for π-π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings and are a significant factor in the packing of many aromatic compounds. The presence of substituents on the phenyl ring can influence the geometry and strength of these interactions. In some sulfoester and sulfonamide derivatives, intramolecular π-π interactions between two aromatic rings within the same molecule can dictate the molecular conformation.

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The substituents on the aromatic ring of this compound play a crucial role in modulating its chemical reactivity and the selectivity of its reactions. Both electronic and steric effects of the bromophenyl moiety are significant in determining the outcomes of chemical transformations.

Electronic and Steric Contributions of the Bromophenyl Moiety to Reaction Outcomes

The bromine atom at the ortho position of the phenyl ring exerts both electronic and steric effects that influence the reactivity of the ethenesulfonyl chloride group.

Steric Effects: The presence of the bulky bromine atom at the ortho position creates steric hindrance around the ethenesulfonyl chloride group. This steric bulk can hinder the approach of reactants to the reactive sites of the molecule, thereby influencing the rate and regioselectivity of reactions. This "ortho effect" can force adjacent functional groups to twist out of the plane of the benzene ring, which can, in turn, affect resonance and reactivity.

Impact of Aromatic Substitution Patterns on the Kinetics and Regioselectivity of Functional Group Transformations

The position and nature of substituents on the aromatic ring have a profound impact on the kinetics and regioselectivity of reactions involving the ethenesulfonyl chloride moiety. The interplay of inductive and resonance effects of the substituents determines the electron density at different positions on the ring and at the sulfonyl group.

Electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the sulfur atom. The position of the substituent is also critical. For instance, in electrophilic aromatic substitution reactions, activating groups (electron-donating) direct incoming electrophiles to the ortho and para positions, while deactivating groups (electron-withdrawing) direct them to the meta position (with the exception of halogens, which are deactivating but ortho/para directing).

In the context of nucleophilic substitution at the sulfonyl chloride, a study on the chloride-chloride exchange reaction in arenesulfonyl chlorides showed that electron-attracting substituents increase the reaction rate, while electron-donating substituents slow it down. Interestingly, ortho-alkyl substituted sulfonyl chlorides exhibit an enhanced reactivity, which is attributed to a rigid and sterically congested structure that facilitates the substitution reaction.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In reactions of ethenesulfonyl derivatives, such as nucleophilic additions to the vinyl group, stereoelectronic effects can play a significant role in determining the stereochemical outcome.

The preferred trajectory of a nucleophile approaching the double bond is influenced by the alignment of the interacting orbitals. For vinyl sulfoxides, which are structurally related to ethenesulfonyl derivatives, the mode of nucleophilic attack can be explained by stereoelectronic effects, specifically the stabilization of the resulting carbanion through hyperconjugation with an antiperiplanar S=O group. This suggests that the orientation of the sulfonyl group relative to the vinyl group can direct the incoming nucleophile to a specific face of the double bond, leading to a high degree of stereoselectivity. While vinyl sulfones are electrophilic due to the inductive effects of the sulfone group, their reactivity can be influenced by the degree of orbital overlap between the sulfone and the olefin functions.

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive structural elucidation of this compound and its derivatives relies on the application of advanced spectroscopic techniques. While comprehensive experimental data for the parent compound is not extensively available in publicly accessible databases, a detailed analysis of its expected spectroscopic characteristics can be derived from the well-established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This analysis is further informed by the empirical data available for closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group and the vinyl protons of the ethenesulfonyl chloride moiety.

Aromatic Region: The four protons on the benzene ring will likely appear as a complex multiplet pattern in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The ortho-substitution pattern and the differing electronic effects of the bromine atom and the vinylsulfonyl group will lead to unique chemical shifts for each aromatic proton.

Vinylic Region: The two protons on the ethene group will present as an AX or AB system, depending on the magnitude of the difference in their chemical shifts. These signals are anticipated to be in the range of δ 6.0 to 7.5 ppm. The geminal and vicinal coupling constants will be crucial in confirming the connectivity and stereochemistry of the double bond. A predicted ¹H NMR data table is presented below.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Vinyl Hα 6.5 - 7.0 Doublet of doublets J(Hα-Hβ) = 15-17 (trans), J(Hα-aromatic) = small
Vinyl Hβ 7.0 - 7.5 Doublet J(Hβ-Hα) = 15-17 (trans)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure.

Aromatic Carbons: The six carbons of the bromophenyl ring are expected to resonate in the δ 120-140 ppm range. The carbon atom bonded to the bromine (C-Br) will show a characteristic chemical shift, and the carbon attached to the vinyl group will also have a distinct resonance.

Vinylic Carbons: The two carbons of the ethene moiety will appear in the δ 125-145 ppm region. The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group is expected to be further downfield.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-Br 120 - 125
Aromatic CH 125 - 135
Aromatic C-vinyl 135 - 140
Vinyl CH 125 - 135

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine and chlorine, this peak will be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in two molecular ion peaks of nearly equal intensity, two mass units apart (M⁺ and M+2⁺). Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will further complicate the isotopic pattern of the molecular ion.

Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways, providing structural information.

Loss of SO₂Cl: A common fragmentation pathway for sulfonyl chlorides is the loss of the sulfonyl chloride radical (•SO₂Cl), leading to the formation of a [M - SO₂Cl]⁺ ion.

Loss of Cl: Cleavage of the S-Cl bond can result in the loss of a chlorine radical (•Cl) to give a [M - Cl]⁺ ion.

Loss of SO₂: Subsequent fragmentation could involve the loss of sulfur dioxide (SO₂) from the [M - Cl]⁺ ion.

Fragmentation of the Styrene (B11656) Moiety: The remaining bromostyrene cation can undergo further fragmentation, characteristic of styrenyl compounds, such as the loss of acetylene (C₂H₂).

Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Predicted m/z
[M]⁺ 280/282/284 (isotopic pattern)
[M - Cl]⁺ 245/247
[M - SO₂Cl]⁺ 181/183
[C₈H₆Br]⁺ 181/183

The combination of these advanced spectroscopic techniques provides a powerful approach to the unambiguous structural characterization of this compound and its derivatives. The predicted data serves as a guide for the interpretation of experimental spectra, allowing for the confirmation of the molecular structure and the investigation of structure-reactivity relationships.

Future Research Directions and Theoretical Perspectives

Development of Novel and Highly Efficient Synthetic Pathways for the Compound

Traditional methods for synthesizing sulfonyl chlorides, such as chlorosulfonation of the corresponding sulfonic acids, often involve harsh reagents like chlorosulfonic acid or thionyl chloride, which can lead to low yields and the formation of undesirable byproducts. orgsyn.org Modern organic synthesis is moving towards greener, more efficient, and safer alternatives. Future research on 2-(2-Bromophenyl)ethenesulfonyl chloride should focus on developing such pathways.

Potential innovative synthetic strategies could include:

Photocatalytic Methods: Recent advancements have demonstrated the synthesis of sulfonyl chlorides from various thio-derivatives like thiols and thioacetates using photocatalysts such as potassium poly(heptazine imide) under visible light. nih.gov This approach offers a mild and selective alternative to traditional methods and could be adapted for the synthesis of this compound from a suitable precursor.

Oxidative Chlorination: The use of environmentally benign oxidizing agents represents a significant step forward. Methods utilizing reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS) for the oxidative chlorosulfonation of S-alkyl isothiourea salts have been developed and could be explored. organic-chemistry.orgnih.gov These processes are often operationally simple and use readily available, inexpensive reagents.

Sandmeyer-type Reactions: For aromatic sulfonyl chlorides, Sandmeyer-type reactions starting from anilines have been modernized. organic-chemistry.orggoogle.com A similar strategy could be envisioned for vinylsulfonyl chlorides, potentially involving a diazotization of a corresponding amino-styrene derivative followed by a reaction with sulfur dioxide in the presence of a copper catalyst.

A comparative overview of potential synthetic strategies is presented below.

Synthetic Strategy Precursor Key Reagents Potential Advantages Reference
Traditional Chlorosulfonation 2-(2-Bromophenyl)ethenesulfonic acidThionyl chloride (SOCl₂) or Chlorosulfonic acid (ClSO₃H)Well-established methodology orgsyn.org
Photocatalysis 2-(2-Bromophenyl)ethenethiol or thioacetatePhotocatalyst (e.g., K-PHI), light source, chlorine sourceMild conditions, high selectivity, green chemistry nih.gov
Oxidative Chlorination S-[2-(2-Bromophenyl)ethenyl]isothiourea saltN-Chlorosuccinimide (NCS) or NaOClInexpensive reagents, operational simplicity organic-chemistry.org
Diazotization Route 2-(2-Bromophenyl)ethenamineNaNO₂, HCl, SO₂, Cu catalystAccess from amino precursors organic-chemistry.orggoogle.com

Exploration of Undiscovered Reactivity Modes and Transformative Potential

The bifunctional nature of this compound presents a rich landscape for exploring novel chemical transformations. The vinylsulfonyl group is a potent Michael acceptor and can participate in various cycloadditions, while the aryl bromide is a classic handle for cross-coupling reactions.

Future research should investigate:

Intramolecular Cyclizations: The proximity of the reactive ethenesulfonyl chloride moiety and the bromophenyl group could enable novel intramolecular cyclization reactions. For example, under conditions that promote a Heck-type reaction or other palladium-catalyzed cyclizations, new sulfur-containing heterocyclic scaffolds could be synthesized.

Tandem Reactions: A single catalytic system could potentially activate both reactive sites in a sequential or tandem fashion. One could envision a process where a nucleophile first adds to the vinyl group (Michael addition), followed by an intramolecular cross-coupling reaction involving the aryl bromide to construct complex polycyclic systems in a single operation.

Novel Annulations: Sulfonyl chlorides are known precursors for sulfenes, which can undergo [2+2] cycloadditions with electron-rich alkenes and imines. magtech.com.cn The specific electronic properties of the 2-bromophenyl substituent may influence the stability and reactivity of the resulting sulfene, potentially leading to new annulation products.

Diverse Transformations: The sulfonyl chloride group itself is a versatile electrophile, serving as a gateway to a wide array of functional groups including sulfonamides, sulfonate esters, and sulfones. nih.govmagtech.com.cn The exploration of its reactions with unconventional nucleophiles or under novel catalytic conditions could yield compounds with unique structures and properties.

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis Platforms)

The synthesis and manipulation of reactive intermediates like sulfonyl chlorides can present safety and scalability challenges in traditional batch reactors. rsc.orgchemrxiv.org Emerging technologies like continuous flow chemistry and automated synthesis offer powerful solutions to these problems.

Flow Chemistry: Conducting the synthesis of this compound in a continuous flow reactor can offer significant advantages. rsc.orgresearchgate.net The small reactor volume and high surface-area-to-volume ratio allow for precise control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic reactions. chemrxiv.orgnih.gov This enhanced control can lead to higher yields, improved safety by minimizing the accumulation of hazardous intermediates, and easier scalability. mdpi.comresearchgate.net Protocols for the continuous flow synthesis of various sulfonyl chlorides have been successfully developed and could serve as a blueprint. researchgate.net

Automated Synthesis Platforms: The integration of automated platforms can further enhance the synthesis and screening of derivatives of this compound. Automated systems can precisely control reagent addition, reaction time, and purification, enabling high-throughput experimentation. mdpi.comresearchgate.net This would accelerate the discovery of optimal reaction conditions and facilitate the rapid generation of libraries of sulfonamide or sulfonate ester derivatives for various applications.

Technology Application to this compound Key Benefits Reference
Flow Chemistry Synthesis of the target compound and subsequent derivatization.Enhanced safety, precise temperature/mixing control, improved scalability, higher spacetime yield. rsc.orgchemrxiv.orgmdpi.com
Automated Synthesis High-throughput screening of reaction conditions and synthesis of derivative libraries.Increased efficiency, reproducibility, rapid optimization, and discovery. mdpi.comresearchgate.net

Application of Computational Chemistry and Molecular Modeling for Mechanistic Prediction and Reactivity Design

Computational chemistry and molecular modeling are indispensable tools for gaining deep mechanistic insights and for the rational design of new reactions. For a molecule like this compound, these methods can provide predictive power that guides experimental work.

Future theoretical studies should focus on:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving the sulfonyl chloride group. For instance, computational studies can distinguish between a concerted SN2 mechanism and a stepwise addition-elimination pathway for nucleophilic substitution at the sulfur center, a topic of ongoing investigation for arenesulfonyl chlorides. nih.govnih.gov

Reactivity Prediction: Molecular modeling can predict the most likely sites of reaction and the relative activation energies for different potential pathways. This would be particularly valuable for predicting the outcome of complex tandem reactions or intramolecular cyclizations. Hirshfeld surface analysis can be used to understand and predict the non-covalent interactions that may influence crystal packing and solid-state reactivity. nih.gov

Substituent Effects: Theoretical calculations can systematically probe how modifications to the aromatic ring or the vinyl group would affect the electronic structure and reactivity of the molecule. This in-silico screening can guide the design of new derivatives with tailored reactivity for specific synthetic applications.

By leveraging these computational tools, researchers can move from a trial-and-error approach to a more predictive and design-oriented strategy for exploring the chemistry of this compound.

Q & A

Q. What analytical methods identify and quantify byproducts in large-scale syntheses?

  • Byproduct Analysis :
  • GC-MS : Detects volatile impurities (e.g., unreacted bromophenyl precursors).
  • HPLC : Quantifies hydrolyzed sulfonic acid derivatives using C18 columns (acetonitrile/water mobile phase). Mitigate byproducts via rigorous drying of reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.